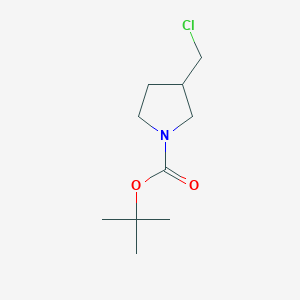![molecular formula C8H12N2O B1463686 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 1017781-98-4](/img/structure/B1463686.png)
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Vue d'ensemble
Description
“2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is a chemical compound with the molecular formula C8H12N2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for “2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is represented by the formula C8H12N2O .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is 152.19 g/mol . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Subheading Crystallography and Vibrational Dynamics
A study explored the crystal and molecular structures of aquo 4,6-dimethyl-5H-[1,2,3]triazolo[4,5-c]pyridine, revealing its triclinic crystal structure and detailing its vibrational dynamics using temperature-dependent IR and Raman spectra. This research sheds light on the stabilization role of water molecules in the compound's space structure (Dymińska et al., 2017).
Chemical Synthesis and Optimization
Subheading Advanced Synthesis Techniques
Innovative synthetic methods have been developed, such as a novel tandem cyclization of condensed 2,3-dialkynylpyrazines into triazolopyridopyrazines, showcasing the versatility of these compounds in complex chemical reactions (Gulevskaya et al., 2010). Additionally, the efficient synthesis of tetrahydrooxazolopyridines as potent metabotropic glutamate receptor 5 negative allosteric modulators highlights the compound's pharmaceutical potential, emphasizing the importance of optimizing substituents for desirable pharmacokinetic profiles (Hirose et al., 2017).
Chemical Reactivity and Applications
Subheading Exploring Reactivity and Potential Applications
Investigations into the reactivity of various pyridine and triazole derivatives have opened up new pathways for synthesizing a wide range of heterocyclic compounds. For instance, studies have shown the potential of these compounds in creating azolopyrimidines and other related structures, offering insights into their utility in various chemical and biological applications (Elmaati, 2002). The synthesis of novel pyrrolyl selenolopyridine derivatives with significant antioxidant activity compared to ascorbic acid further exemplifies the compound's potential in medicinal chemistry (Zaki et al., 2017).
Propriétés
IUPAC Name |
2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-7-5-10(2)4-3-8(7)11-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUINWPRZKSAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















